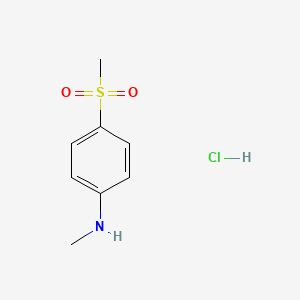

N-Methyl-4-(methylsulfonyl)aniline hydrochloride

Description

Properties

IUPAC Name |

N-methyl-4-methylsulfonylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-9-7-3-5-8(6-4-7)12(2,10)11;/h3-6,9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMAKOFZASQMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719221 | |

| Record name | 4-(Methanesulfonyl)-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-01-3 | |

| Record name | 4-(Methanesulfonyl)-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl-4-(methylsulfonyl)aniline hydrochloride CAS number

An In-Depth Technical Guide to N-Methyl-4-(methylsulfonyl)aniline hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1263378-01-3), a key organic intermediate. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, purification, and analytical characterization. We will explore the causal reasoning behind methodological choices, present detailed experimental protocols, and discuss its potential applications, particularly as a building block in medicinal chemistry. The guide is grounded in authoritative references to ensure scientific integrity and practical utility.

Compound Identification and Physicochemical Properties

This compound is a derivative of aniline, featuring both a methylamino group and a methylsulfonyl group. This substitution pattern makes it a valuable synthon in the development of targeted therapeutics. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions.

Key Identifiers

The fundamental identifiers for this compound are summarized below, providing a clear reference point for procurement and regulatory documentation.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1263378-01-3 | [1][2] |

| Molecular Formula | C₈H₁₂ClNO₂S | [1] |

| Molecular Weight | 221.70 g/mol | Calculated |

| PubChem CID | 56965737 | [1] |

| MDL Number | MFCD18157693 | [1] |

Physicochemical Characteristics

The physical properties of a compound are critical for its handling, storage, and application in experimental settings.

| Property | Description | Rationale and Insights |

| Appearance | Typically a white to off-white crystalline powder or solid. | The solid, crystalline nature is characteristic of many organic hydrochloride salts, ensuring stability under standard conditions. |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol and DMSO. | The hydrochloride moiety increases aqueous solubility compared to its free base. High solubility in polar organic solvents is typical for this class of compounds and facilitates its use in various reaction media. |

| Storage | Store in a cool, dry place, sealed in a dark environment. | Like its parent compound, 4-(methylsulfonyl)aniline, it may be light-sensitive.[3] Proper storage is crucial to prevent degradation and maintain purity. |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: N-methylation of the parent aniline followed by conversion to its hydrochloride salt. The choice of methodology for the N-methylation step is critical to achieving high selectivity and yield.

Synthesis Pathway Overview

The logical pathway involves the selective methylation of the primary amine of 4-(Methylsulfonyl)aniline (CAS: 5470-49-5) to yield the secondary amine, N-Methyl-4-(methylsulfonyl)aniline, which is then protonated with hydrochloric acid.

Sources

An In-Depth Technical Guide to N-Methyl-4-(methylsulfonyl)aniline Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and well-characterized building blocks. N-Methyl-4-(methylsulfonyl)aniline hydrochloride has emerged as a compound of significant interest, primarily for its role as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analytical characterization, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes

This compound is a substituted aniline derivative that possesses the critical pharmacophoric elements of a hydrogen bond donor (the secondary amine) and a sulfonyl group, which can act as a hydrogen bond acceptor and impart favorable physicochemical properties.

| Property | Value | Source(s) |

| Molecular Weight | 221.7 g/mol | [1] |

| Chemical Formula | C₈H₁₂ClNO₂S | [1][2] |

| CAS Number | 1263378-01-3 | [1][2] |

| Synonyms | (4-Methanesulfonyl-phenyl)-methyl-amine hydrochloride, N-methyl-4-methylsulfonylaniline;hydrochloride | |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO. |

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 4-(methylsulfonyl)aniline. The causality behind this experimental choice lies in the reliability of the N-methylation of anilines and the straightforward conversion to the hydrochloride salt, which often improves stability and handling properties.

Step 1: N-methylation of 4-(Methylsulfonyl)aniline

Several methods exist for the N-methylation of anilines. A common and effective laboratory-scale procedure involves reductive amination using formaldehyde followed by a reducing agent.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-(methylsulfonyl)aniline (1 equivalent) in a suitable solvent such as methanol or acetonitrile in a round-bottom flask, add formaldehyde (1.1 to 1.5 equivalents, typically as a 37% aqueous solution).

-

Formation of the Imine Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine or aminal intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise (1.5 to 2 equivalents). The portion-wise addition is crucial to control the exothermic reaction and prevent over-reduction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-methyl-4-(methylsulfonyl)aniline.

Caption: Workflow for the N-methylation of 4-(methylsulfonyl)aniline.

Step 2: Formation of the Hydrochloride Salt and Purification

The crude free base is often converted to its hydrochloride salt for improved stability and ease of handling. This step also serves as a purification method.

Experimental Protocol:

-

Dissolution: Dissolve the crude N-methyl-4-(methylsulfonyl)aniline in a minimal amount of a suitable organic solvent, such as isopropanol or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with a small amount of the cold solvent used for precipitation to remove any soluble impurities.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Purification by Recrystallization

For higher purity, recrystallization is a self-validating system that can be employed.

Experimental Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, or mixtures with water.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Analytical Characterization for Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the S-methyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the N-methyl carbon, and the S-methyl carbon.

While specific peak assignments can vary slightly depending on the solvent, typical chemical shifts for the parent compound, 4-(methylsulfonyl)aniline, can be found in public databases.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). A typical starting point could be a 70:30 mixture of acetonitrile and water.[4] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where the aniline chromophore absorbs, typically around 254 nm. |

| Injection Volume | 10 µL |

The purity is determined by the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak for the free base (C₈H₁₁NO₂S) would be at m/z 185.05.

Applications in Drug Development: A Focus on Kinase Inhibitors

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules, most notably kinase inhibitors.[5] The aniline nitrogen provides a key interaction point with the hinge region of the kinase ATP-binding site, a common feature in many kinase inhibitor scaffolds.

The 4-(methylsulfonyl) group can contribute to the overall binding affinity and selectivity of the final drug molecule through interactions with the solvent-exposed region of the active site. Furthermore, this group can modulate the physicochemical properties of the compound, such as solubility and metabolic stability.

Logical Relationship in Kinase Inhibitor Synthesis:

Caption: The role of this compound in the synthesis of kinase inhibitors.

Anilinoquinazolines and anilinopyrimidines are prominent classes of kinase inhibitors, and this compound is an ideal precursor for introducing the desired substituted aniline moiety into these scaffolds.[6]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. The compound is typically stored at room temperature in a dry, well-ventilated area.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its well-defined chemical properties, coupled with established synthetic and analytical protocols, make it a reliable intermediate for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. This guide provides a foundational understanding for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

- PubChem. 4-(Methylsulfonyl)aniline.

- American Elements. This compound. [Link]

- Witten, B. and Reid, E. E. p-Aminotetraphenylmethane. Organic Syntheses, Coll. Vol. 3, p.81 (1955); Vol. 28, p.11 (1948). [Link]

- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

- Siddiqui, A. A. et al. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules 2012, 17(2), 1950-1964. [Link]

- SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]

- PubMed. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. [Link]

- PubMed. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. [Link]

- ResearchGate.

- Beilstein Journal of Organic Chemistry. Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor. [Link]

- PubMed Central. Quantification of aniline and N-methylaniline in indigo. [Link]

- Google Patents. Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.

- University of Liverpool IT Services. A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

- Supporting Inform

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. americanelements.com [americanelements.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl-4-(methylsulfonyl)aniline Hydrochloride: A Technical Guide for Researchers

Abstract

N-Methyl-4-(methylsulfonyl)aniline hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and drug development. Its structure, featuring a methylamino group and a methylsulfonyl moiety on a phenyl ring, presents a unique combination of functionalities that are relevant for designing novel therapeutic agents. This technical guide provides a comprehensive overview of the available chemical and physical properties, safety information, and potential applications of this compound, compiled to assist researchers and scientists in their work with this compound. While detailed experimental data for this specific salt is limited in publicly available literature, this guide synthesizes the existing information and provides context based on related structures.

Chemical Identity and Physical Properties

This compound is the hydrochloride salt of the parent compound, N-Methyl-4-(methylsulfonyl)aniline. The addition of hydrochloric acid protonates the basic nitrogen atom of the methylamino group, forming the corresponding ammonium salt. This conversion typically enhances the compound's solubility in aqueous media and improves its stability for handling and formulation.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1263378-01-3[1] |

| Molecular Formula | C₈H₁₂ClNO₂S[1] |

| Molecular Weight | 221.7 g/mol [1] |

| Canonical SMILES | CNC1=CC=C(C=C1)S(=O)(=O)C.Cl |

| InChI | InChI=1S/C8H11NO2S.ClH/c1-9-7-3-5-8(6-4-7)12(2,10)11;/h3-6,9H,1-2H3;1H |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Expert Insight: The lack of readily available experimental data on the physical properties of this compound suggests that it may be a research chemical with limited commercial availability or extensive characterization. Researchers should consider performing their own analysis to determine these properties for their specific applications. The hydrochloride salt form is expected to exhibit higher water solubility compared to its free base.

Structural Elucidation and Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the known spectra of its parent compound and related aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the S-methyl protons. The aromatic protons would likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The N-methyl protons would be a singlet, and the S-methyl protons would also be a singlet, typically found at a different chemical shift. The proton on the nitrogen, being part of the ammonium salt, may be broadened and its chemical shift could be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, with two signals for the substituted carbons and two for the unsubstituted carbons due to symmetry. Signals for the N-methyl and S-methyl carbons would also be present.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to display characteristic absorption bands for the N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic and methyl groups, S=O stretching of the sulfonyl group (typically two strong bands), and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak for the free base, N-Methyl-4-(methylsulfonyl)aniline, after the loss of HCl. Fragmentation patterns would likely involve the loss of the methyl groups and the sulfonyl group.

Synthesis and Reactivity

Conceptual Synthetic Workflow

Caption: Plausible synthetic routes to this compound.

Experimental Protocol (Hypothetical): N-Methylation of 4-(Methylsulfonyl)aniline

This protocol describes a potential method for the synthesis of the free base, which can then be converted to the hydrochloride salt.

-

Reaction Setup: To a solution of 4-(methylsulfonyl)aniline (1 equivalent) in a suitable solvent such as methanol or acetonitrile in a round-bottom flask, add formaldehyde (1.1 equivalents) and sodium cyanoborohydride (1.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified N-Methyl-4-(methylsulfonyl)aniline in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum to yield this compound.

Expert Insight: The choice of reagents and reaction conditions for the N-methylation step is crucial to avoid side reactions, such as the formation of the dimethylated product. The Eschweiler-Clarke reaction is a classic method for the methylation of amines and could be a viable alternative.

Applications in Drug Development

While specific applications of this compound are not extensively documented, the structural motifs present in the molecule are of significant interest in medicinal chemistry. The methylsulfonyl group is a bioisostere for other functional groups and can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The parent compound, 4-(methylsulfonyl)aniline, is a known building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. It is plausible that this compound could be utilized in a similar capacity, where the N-methyl group could be introduced to modulate properties such as potency, selectivity, or metabolic stability. Aniline and N-methylaniline derivatives are also used as intermediates in the synthesis of various pharmaceuticals, including anticancer and cardiovascular drugs.[2]

Safety and Handling

The safety profile of this compound is not fully characterized. However, based on the available information for related compounds, it should be handled with care in a laboratory setting.

Table 3: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Expert Insight: Given the hazard statements, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of exposure, follow the first-aid measures outlined in the precautionary statements. A comprehensive toxicological evaluation of this specific compound has not been found.

Conclusion

This compound is a chemical entity with potential utility in synthetic and medicinal chemistry. This guide has consolidated the available information on its chemical properties, potential synthetic routes, and safety considerations. The significant gaps in the experimental data for this compound highlight the need for further research and characterization. Scientists and researchers working with this compound are encouraged to perform their own analytical and safety assessments to ensure the integrity of their work and to contribute to the body of knowledge for this potentially valuable research chemical.

References

Please note that direct, comprehensive references for this compound are scarce. The following list includes sources for the parent compound and related structures, which have been used to infer the properties and potential applications of the target compound.

- Apicule. 4-(Methylsulfonyl)aniline hydrochloride (CAS No: 177662-76-9) API Intermediate Manufacturers.

- PubChem. 4-(Methylsulfonyl)aniline hydrochloride. National Center for Biotechnology Information.

- American Elements. This compound.

- Google Patents. CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.

- ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6).

- American Elements. This compound.

- Penta chemicals. Aniline hydrochloride.

- Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline.

Sources

An In-depth Technical Guide to the Synthesis of N-Methyl-4-(methylsulfonyl)aniline Hydrochloride

Abstract

N-Methyl-4-(methylsulfonyl)aniline hydrochloride is a pivotal chemical intermediate, most notably in the synthesis of the Class III antiarrhythmic agent, Dofetilide.[1] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of a robust and widely adopted synthesis route for this compound. We will delve into the strategic considerations behind the chosen pathway, detailed reaction mechanisms, step-by-step experimental protocols, and methods for characterization. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction and Strategic Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core structure features an aniline ring substituted with a methylamino group and a methylsulfonyl group at the para position. The hydrochloride salt form enhances the compound's stability and handling properties.

The most logical and industrially viable synthetic strategy commences with a readily available starting material, 4-(methylthio)aniline.[2][3] This approach can be dissected into three primary transformations:

-

N-Methylation: Introduction of a methyl group onto the primary amine of 4-(methylthio)aniline.

-

Oxidation: Conversion of the methylthio (sulfide) group to the corresponding methylsulfonyl (sulfone) group.[4]

-

Salt Formation: Conversion of the resulting free base, N-Methyl-4-(methylsulfonyl)aniline, into its hydrochloride salt for improved stability and handling.

This sequence is strategically advantageous because it protects the sensitive amine functionality during the oxidation step and utilizes common, scalable chemical transformations.

Logical Flow of Synthesis

The chosen pathway is designed to maximize efficiency and minimize side reactions. Performing the N-methylation before the oxidation of the sulfur atom is a critical decision. Oxidizing agents are often non-selective and could potentially react with the primary or secondary amine. By first creating the secondary amine, and then proceeding with oxidation, the process becomes more controlled.

Sources

- 1. CN108164429A - The preparation method of Dofetilide intermediate - Google Patents [patents.google.com]

- 2. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Methylthio)aniline 97 104-96-1 [sigmaaldrich.com]

- 4. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Starting Materials for N-Methyl-4-(methylsulfonyl)aniline Hydrochloride

This guide provides a comprehensive technical overview of the synthesis and characterization of starting materials for N-Methyl-4-(methylsulfonyl)aniline hydrochloride, a key intermediate in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into synthetic pathways, experimental protocols, and analytical considerations.

Executive Summary

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The robust and efficient synthesis of this intermediate is paramount for drug development timelines and overall cost-effectiveness. This guide delineates two primary, field-proven synthetic routes to the core intermediate, 4-(methylsulfonyl)aniline, and its subsequent N-methylation and salt formation. The strategic selection of starting materials and optimization of reaction conditions are critical for achieving high yield and purity. This document provides a detailed exploration of these pathways, emphasizing the underlying chemical principles and practical considerations for successful implementation.

Strategic Synthesis of the 4-(Methylsulfonyl)aniline Core

The synthesis of the 4-(methylsulfonyl)aniline core is the foundational stage. Two principal, validated routes are presented here, each with distinct advantages and considerations.

Route 1: From Acetanilide - A Classic and Scalable Approach

This route commences with the readily available and cost-effective starting material, acetanilide. The synthetic sequence involves electrophilic substitution followed by functional group manipulations.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)aniline from Acetanilide [1]

-

Chlorosulfonation of Acetanilide:

-

In a fume hood, cautiously add acetanilide (1.0 eq) in portions to chlorosulfonic acid (3.0 eq) at 0-5 °C with vigorous stirring.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: The electron-donating character of the acetamido group directs the electrophilic chlorosulfonyl group to the para position. The acetyl group also serves as a protecting group for the amine, preventing side reactions.

-

-

Reductive Methylthiolation:

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

The precipitated 4-acetamidobenzenesulfonyl chloride is filtered, washed with cold water, and used directly in the next step.

-

The crude sulfonyl chloride is then subjected to reduction and methylation. A common method involves reaction with sodium sulfite to form the sulfinate, followed by methylation with a methylating agent like dimethyl sulfate.

-

-

Hydrolysis to 4-(Methylsulfonyl)aniline:

-

The resulting N-(4-(methylsulfonyl)phenyl)acetamide is hydrolyzed under acidic or basic conditions. For acidic hydrolysis, refluxing with aqueous hydrochloric acid is effective.[2][3]

-

After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the 4-(methylsulfonyl)aniline.

-

The product is then filtered, washed with water, and dried.

-

Route 2: From 1-Methanesulfonyl-4-nitrobenzene - A Direct Reduction Pathway

This alternative route begins with 1-methanesulfonyl-4-nitrobenzene and involves a direct reduction of the nitro group to the corresponding aniline.[4]

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)aniline from 1-Methanesulfonyl-4-nitrobenzene [4]

-

Catalytic Hydrogenation:

-

Dissolve 1-methanesulfonyl-4-nitro-benzene (1.0 eq) in a suitable solvent, such as methanol or ethanol (20 mL for 500 mg of starting material).[4]

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 100 mg for 500 mg of starting material).[4]

-

Hydrogenate the mixture at atmospheric pressure until the uptake of hydrogen ceases. The reaction can be monitored by TLC.

-

Causality: The nitro group is highly susceptible to reduction under catalytic hydrogenation conditions, providing a clean and efficient conversion to the amine.

-

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.[4]

-

The filtrate is concentrated under reduced pressure to yield a residue.

-

The crude product is then recrystallized from a suitable solvent, such as ethanol, to afford pure 4-methanesulphonyl-phenylamine.[4] A yield of approximately 65% can be expected.[4]

-

Key Starting Material Properties and Safety

A thorough understanding of the physicochemical properties and hazards of the starting materials is crucial for safe and effective synthesis.

| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |

| Acetanilide | C₈H₉NO | 135.17 | 114.3 | 304 | Harmful if swallowed. |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | -80 | 158 | Causes severe skin burns and eye damage. Reacts violently with water. |

| 1-Methanesulfonyl-4-nitrobenzene | C₇H₇NO₄S | 201.20 | 145-148 | - | Harmful if swallowed. Causes skin and eye irritation. |

| 4-Fluoro-1-nitrobenzene | C₆H₄FNO₂ | 141.10 | 21 | 205 | Toxic if inhaled. Harmful if swallowed or in contact with skin.[5][6] |

| Sodium Methanesulfinate | CH₃NaO₂S | 102.09 | >300 (dec.) | - | Harmful if swallowed.[7][8][9] |

This table provides a summary of key data. Always consult the full Safety Data Sheet (SDS) before handling any chemical.

Synthesis of N-Methyl-4-(methylsulfonyl)aniline

The subsequent N-methylation of the 4-(methylsulfonyl)aniline core is a critical step to arrive at the desired intermediate.

N-Methylation via Reductive Amination

A common and effective method for the N-methylation of anilines is reductive amination using formaldehyde as the C1 source and a suitable reducing agent.

Experimental Protocol: N-Methylation of 4-(Methylsulfonyl)aniline

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-(methylsulfonyl)aniline (1.0 eq) in a suitable solvent such as methanol.

-

Add an aqueous solution of formaldehyde (1.1 eq).

-

Cool the mixture in an ice bath.

-

-

Reduction:

-

Add a reducing agent, such as sodium borohydride, portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Causality: The aniline reacts with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ by the hydride reagent to the N-methylated product.

-

-

Work-up and Isolation:

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N-Methyl-4-(methylsulfonyl)aniline can be purified by column chromatography or recrystallization.

-

Final Step: Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is often the final step to improve the compound's stability and handling properties.

Experimental Protocol: Preparation of this compound

-

Salt Formation:

-

Dissolve the purified N-Methyl-4-(methylsulfonyl)aniline free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (or ethereal HCl) with stirring.

-

Causality: The basic nitrogen atom of the aniline is protonated by the hydrochloric acid, forming the ammonium salt which is typically less soluble in organic solvents and precipitates out.

-

-

Isolation and Drying:

-

The precipitated hydrochloride salt is collected by filtration.

-

Wash the solid with a small amount of the cold solvent to remove any unreacted starting material.

-

Dry the final product under vacuum to obtain this compound as a stable, crystalline solid.

-

Visualization of Synthetic Pathways

To provide a clear visual representation of the synthetic strategies discussed, the following diagrams have been generated using Graphviz.

Caption: Synthetic pathway from Acetanilide to 4-(Methylsulfonyl)aniline.

Caption: Final conversion to this compound.

Analytical Characterization

The identity and purity of the starting materials, intermediates, and the final product must be rigorously confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of proton and carbon environments. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. |

| Elemental Analysis | Confirmation of the elemental composition of the final product. |

A combination of these techniques provides a comprehensive characterization, ensuring the material meets the stringent quality requirements for pharmaceutical development. [10][11][12][13]

Conclusion

The synthesis of this compound is a multi-step process that requires careful selection of starting materials and precise control over reaction conditions. This guide has detailed two robust synthetic pathways to the key 4-(methylsulfonyl)aniline intermediate, followed by the N-methylation and final salt formation steps. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers and drug development professionals can confidently and efficiently produce this vital pharmaceutical intermediate. The provided data and visualizations serve as a practical resource for the successful execution and optimization of this synthetic sequence.

References

- Al-Ghorbani, M., et al. (2015). Synthesis of 4-(methylsulfonyl)aniline (6). ResearchGate.

- Lancashire, R. J. (2024). 2.8: The preparation of Acetanilide from Aniline. Chemistry LibreTexts.

- Slideshare. (n.d.). Acetanilide synthesis.

- ResearchGate. (2022). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals.

- Google Patents. (n.d.). Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride.

- ChemRxiv. (2022). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.

- ResearchGate. (n.d.). Different protocols for methylation of aniline.

- Wikipedia. (n.d.). 4-Fluoronitrobenzene.

- Supporting Information. (n.d.).

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium methanesulphonate.

- MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.

- University of Basrah. (n.d.). Synthesis of Acetanilide.

- YouTube. (2020). PRACTICAL 1: SYNTHESIS OF ACETANILIDE FROM ANILINE by Dr Keyur Bhatt at Ganpat University.

- Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE.

- Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE.

- IntechOpen. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.

- Wiley Online Library. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.

- SpringerLink. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.

- NIOSH. (n.d.). MONOMETHYLANILINE.

- Google Patents. (n.d.). Method for preparing n-methylaniline.

- YouTube. (2020). Hydrolysis of acetanilide in acidic medium.

Sources

- 1. researchgate.net [researchgate.net]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Acetanilide synthesis | PPTX [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. メタンスルフィン酸ナトリウム technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

N-Methyl-4-(methylsulfonyl)aniline hydrochloride mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of N-Methyl-4-(methylsulfonyl)aniline hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is an aromatic amine derivative featuring a core 4-(methylsulfonyl)aniline scaffold. While direct, extensive research on this specific N-methylated compound is limited, a deep analysis of its structural components, particularly the 4-(methylsulfonyl)aniline pharmacophore, provides a robust, evidence-based hypothesis for its mechanism of action. This guide synthesizes information from medicinal chemistry and pharmacology to posit that the primary mechanism of action for this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. We will explore the biochemical basis for this action, the downstream effects on inflammatory pathways, and the standard methodologies required to validate this hypothesis experimentally.

Introduction: Deconstructing the Molecule

This compound is a small organic molecule with the chemical formula C₈H₁₂ClNO₂S. Its structure is characterized by an aniline ring substituted at the para (4) position with a methylsulfonyl (-SO₂CH₃) group and a methyl group on the amine nitrogen. The hydrochloride salt form enhances its solubility in aqueous media, a common practice in pharmaceutical development for improving bioavailability and handling.[1][2]

The key to understanding its biological activity lies in recognizing the 4-(methylsulfonyl)aniline moiety as a privileged pharmacophore in modern drug design. This specific arrangement of a phenyl ring, an amine, and a methylsulfonyl group is a cornerstone of a class of highly successful anti-inflammatory drugs.

The Core Mechanism: Selective COX-2 Inhibition

The most well-documented role of the 4-(methylsulfonyl)aniline scaffold is its ability to confer selectivity for the cyclooxygenase-2 (COX-2) enzyme over its isoform, COX-1.[3][4] This insight forms the foundation of our mechanistic hypothesis.

The Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are isozymes that catalyze the conversion of arachidonic acid into prostaglandin H₂, the precursor to various prostaglandins and thromboxanes. These eicosanoids are critical signaling molecules in numerous physiological and pathological processes.

-

COX-1 (The "Housekeeping" Enzyme): Constitutively expressed in most tissues, COX-1 is responsible for producing prostaglandins that regulate essential physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 (The "Inflammatory" Enzyme): Its expression is typically low in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and mitogens. The prostaglandins produced by COX-2 are primary mediators of inflammation, pain, and fever.[4]

The Structural Basis for Selective Inhibition

The rationale for designing selective COX-2 inhibitors is to reduce inflammation without disrupting the protective functions of COX-1, thereby avoiding common side effects of non-selective NSAIDs like gastrointestinal ulcers.

The selectivity of compounds containing the 4-(methylsulfonyl)aniline pharmacophore arises from a key structural difference between the two enzyme active sites. The COX-2 active site is approximately 20% larger than the COX-1 active site and possesses a distinct side pocket. The methylsulfonyl (-SO₂CH₃) group of the inhibitor is perfectly sized and oriented to fit into this side pocket, creating a stable, high-affinity interaction that is not possible with the smaller COX-1 active site. The N-methyl group on the aniline likely modulates the electronic properties and steric profile of the molecule, potentially fine-tuning its binding affinity and pharmacokinetic properties.

The proposed inhibitory action is visualized in the signaling pathway below.

Caption: Proposed mechanism of N-Methyl-4-(methylsulfonyl)aniline HCl as a selective COX-2 inhibitor.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of standardized in vitro and in vivo assays are required. These protocols form a self-validating system to confirm COX-2 selectivity and anti-inflammatory effects.

In Vitro Enzyme Inhibition Assay (COX-1/COX-2)

This is the foundational experiment to determine the potency and selectivity of the compound.

Objective: To quantify the 50% inhibitory concentration (IC₅₀) of this compound against purified human COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations (e.g., 0.01 nM to 100 µM).

-

Assay Reaction: In a 96-well plate format, combine the enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations. Incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate Reaction: Add arachidonic acid as the substrate to start the enzymatic reaction.

-

Detection: The activity of the COX enzyme is measured by quantifying the amount of prostaglandin E₂ (PGE₂) produced, typically using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value for each enzyme.

-

Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A high SI value (>10) indicates selectivity for COX-2.

Whole Blood Assay

This ex vivo assay provides a more physiologically relevant context by measuring COX inhibition in a complex biological matrix.

Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Draw fresh venous blood from healthy volunteers into heparinized tubes.

-

COX-2 Induction: To measure COX-2 activity, aliquot blood and stimulate it with lipopolysaccharide (LPS) to induce COX-2 expression. For COX-1, use unstimulated blood.

-

Compound Incubation: Add various concentrations of this compound to both the LPS-stimulated and unstimulated blood samples and incubate.

-

Eicosanoid Measurement:

-

In the LPS-stimulated (COX-2) samples, measure the levels of PGE₂.

-

In the unstimulated (COX-1) samples, allow the blood to clot to trigger platelet activation and measure the levels of thromboxane B₂ (TXB₂), a stable metabolite of the COX-1 product thromboxane A₂.

-

-

Analysis: Quantify PGE₂ and TXB₂ levels using LC-MS/MS or ELISA. Calculate IC₅₀ values for the inhibition of each pathway to determine selectivity in a cellular environment.

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

This is a classic animal model to confirm that the in vitro enzyme inhibition translates to in vivo anti-inflammatory effects.[3]

Objective: To evaluate the ability of the compound to reduce acute inflammation in a rat model.

Methodology:

-

Animal Dosing: Administer this compound orally or via intraperitoneal injection to a group of rats. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., Celecoxib).

-

Induction of Inflammation: After a set period (e.g., 60 minutes), inject a small amount of carrageenan solution into the sub-plantar tissue of one hind paw of each rat.

-

Measurement of Edema: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group. A statistically significant reduction in paw volume indicates anti-inflammatory activity.

Caption: A logical workflow for the experimental validation of the proposed mechanism of action.

Quantitative Data and Expected Outcomes

Based on the known activity of related 4-(methylsulfonyl)aniline derivatives, the following outcomes would be expected from the validation studies.

| Assay Type | Parameter | Expected Result for a Selective COX-2 Inhibitor |

| In Vitro Enzyme Assay | COX-1 IC₅₀ | > 10 µM |

| COX-2 IC₅₀ | < 1 µM (nanomolar range preferred) | |

| Selectivity Index (SI) | > 10, ideally > 100 | |

| Whole Blood Assay | TXB₂ Inhibition IC₅₀ | High (micromolar) |

| PGE₂ Inhibition IC₅₀ | Low (nanomolar to low micromolar) | |

| In Vivo Paw Edema | Edema Inhibition | Significant reduction compared to vehicle control |

Conclusion and Future Directions

The chemical structure of this compound strongly supports the hypothesis that its primary mechanism of action is the selective inhibition of the COX-2 enzyme. This action blocks the synthesis of pro-inflammatory prostaglandins, leading to anti-inflammatory, analgesic, and antipyretic effects. The 4-(methylsulfonyl)aniline core is a well-established pharmacophore responsible for docking into the specific side pocket of the COX-2 active site.

Future research should focus on executing the described validation protocols to generate definitive IC₅₀ and efficacy data. Furthermore, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies would be necessary to fully characterize its potential as a therapeutic agent. Investigating the specific contribution of the N-methyl group to potency, selectivity, and metabolic stability compared to its non-methylated parent compound would be a critical next step in its development.

References

- Al-Soud, Y. A., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(9), 11139-11151.

- PubChem. 4-(Methylsulfonyl)aniline hydrochloride. CID 2735180.

- PubChem. 4-(Methylsulfonyl)aniline. CID 79617.

- ResearchGate. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(Methylsulfonyl)aniline hydrochloride | C7H10ClNO2S | CID 2735180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Therapeutic Potential of N-Methyl-4-(methylsulfonyl)aniline Hydrochloride: A Predictive Biological Activity Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methyl-4-(methylsulfonyl)aniline hydrochloride is a small molecule of interest within medicinal chemistry. While direct and extensive biological activity data for this specific compound is not yet prevalent in public literature, its core structure, a sulfonylaniline moiety, is a well-established pharmacophore. This technical guide provides a predictive framework for the biological activity of this compound, drawing upon the extensive research conducted on its close structural analogs. We hypothesize that this compound is likely to exhibit anti-inflammatory properties, potentially through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This document will delve into the rationale behind this prediction, explore the structure-activity relationships that govern the activity of this class of compounds, and provide detailed experimental protocols to validate these hypotheses.

Introduction: Unveiling a Potential Anti-inflammatory Agent

This compound belongs to the sulfonylaniline class of organic compounds. While its primary applications to date have been as a chemical intermediate, its structural similarity to known bioactive molecules warrants a deeper investigation into its therapeutic potential. The parent compound, 4-(methylsulfonyl)aniline, and its derivatives have been extensively explored as scaffolds for the development of anti-inflammatory drugs, with a particular focus on selective COX-2 inhibitors.[1][2] This guide, therefore, puts forth the scientifically-grounded hypothesis that this compound is a promising candidate for anti-inflammatory activity. We will explore this potential through a detailed analysis of its predicted mechanism of action, structure-activity relationships, and a roadmap for its experimental validation.

Chemical and Physical Properties: A Comparative Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Below is a comparative summary of the available data for this compound and its parent compound, 4-(methylsulfonyl)aniline.

| Property | This compound | 4-(methylsulfonyl)aniline |

| CAS Number | 1263378-01-3 | 5470-49-5 |

| Molecular Formula | C₈H₁₂ClNO₂S | C₇H₉NO₂S |

| Molecular Weight | 221.70 g/mol | 171.22 g/mol |

| Appearance | White or beige powder | White or beige powder |

| Melting Point | Not available | 139-142 °C |

| Solubility | Soluble in water | Soluble in water |

Predicted Biological Activity and Mechanism of Action: Targeting Inflammation

The Rationale for Anti-inflammatory Activity and COX-2 Selectivity

Inflammation is a complex biological response to harmful stimuli, and a key mediator of this process is the prostaglandin family of lipid compounds. The synthesis of prostaglandins is catalyzed by the cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological functions, such as maintaining the integrity of the stomach lining. Conversely, COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate pain and swelling.

Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. The development of selective COX-2 inhibitors was a significant advancement in anti-inflammatory therapy, offering a better safety profile. The sulfonylaniline scaffold has been a cornerstone in the design of selective COX-2 inhibitors.[3][4] The sulfonyl group is a key structural feature that allows for specific interactions within the active site of the COX-2 enzyme.[5]

Given that this compound possesses this critical sulfonylaniline core, it is highly probable that it will exhibit anti-inflammatory activity through the inhibition of COX enzymes, with a likely preference for COX-2.

Caption: The Arachidonic Acid Cascade and the Role of COX Enzymes.

Structure-Activity Relationship (SAR): The Impact of N-Methylation

The binding of sulfonylaniline-based inhibitors to the COX-2 active site is a well-studied interaction. The sulfonyl group typically binds to a side pocket in the COX-2 enzyme that is not present in COX-1, contributing to its selectivity. The aniline nitrogen and its substituents also play a crucial role in the overall binding affinity and selectivity.

In the case of this compound, the key structural modification compared to its parent compound is the presence of a methyl group on the aniline nitrogen. This N-methylation is predicted to have several effects:

-

Steric Influence: The methyl group will introduce steric bulk around the nitrogen atom. This could either enhance or slightly hinder the optimal positioning of the molecule within the COX-2 active site.

-

Electronic Effects: The methyl group is weakly electron-donating, which could subtly alter the electronic properties of the aniline ring and the nitrogen lone pair, potentially influencing hydrogen bonding interactions.

-

Pharmacokinetic Impact: N-methylation can significantly impact a molecule's pharmacokinetic properties, such as its lipophilicity, metabolic stability, and membrane permeability.

Predicting the precise impact of N-methylation requires experimental validation. However, based on general principles of medicinal chemistry, it is a modification that can fine-tune the biological activity and pharmacokinetic profile of a lead compound.

Caption: Key Pharmacophoric Features of N-Methyl-4-(methylsulfonyl)aniline.

Experimental Protocols for Biological Evaluation: A Roadmap to Validation

To empirically determine the biological activity of this compound, a systematic experimental approach is necessary. The following protocols provide a framework for this evaluation.

In Vitro Cyclooxygenase (COX) Inhibition Assays

The initial step is to assess the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) values for COX-1 and COX-2.

Methodology:

-

Enzyme Source: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Assay Principle: A common method is a colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzyme.[6][7]

-

Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add the COX enzyme, a heme cofactor, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. c. Initiate the reaction by adding arachidonic acid as the substrate. d. Monitor the reaction progress by measuring the absorbance or fluorescence at the appropriate wavelength over time. e. Calculate the percentage of inhibition for each concentration of the test compound. f. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A higher SI indicates greater selectivity for COX-2.

Cell-Based Anti-inflammatory Assays

To evaluate the compound's activity in a more biologically relevant context, cell-based assays are employed.

Objective: To assess the ability of the compound to inhibit prostaglandin production in cells.

Methodology:

-

Cell Line: Use a suitable cell line, such as RAW 264.7 murine macrophages or human monocytes (e.g., THP-1).

-

Procedure: a. Culture the cells in appropriate media. b. Pre-treat the cells with various concentrations of this compound for a specified period. c. Induce an inflammatory response by adding lipopolysaccharide (LPS). d. After incubation, collect the cell culture supernatant. e. Measure the concentration of prostaglandin E₂ (PGE₂) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit. f. Determine the IC₅₀ for PGE₂ production.

In Vivo Models of Inflammation

To assess the compound's efficacy in a whole-animal model, a standard inflammation model can be used.

Objective: To evaluate the in vivo anti-inflammatory activity of the compound.

Methodology:

-

Animal Model: Use a rodent model, such as rats or mice.

-

Procedure (Carrageenan-Induced Paw Edema): a. Administer this compound orally or intraperitoneally to the animals at various doses. b. After a set time, induce inflammation by injecting a solution of carrageenan into the plantar surface of one of the hind paws. c. Measure the volume of the paw at regular intervals using a plethysmometer. d. Compare the paw volume of the treated groups to that of a vehicle-treated control group. e. Calculate the percentage of inhibition of edema for each dose.

Caption: Workflow for the Biological Evaluation of N-Methyl-4-(methylsulfonyl)aniline.

Predicted Pharmacokinetics and Toxicology: Considerations for Drug Development

Pharmacokinetics

The pharmacokinetic profile of a drug determines its absorption, distribution, metabolism, and excretion (ADME). For sulfonamides, these properties can be variable.[8][9]

-

Absorption: Most sulfonamides are well-absorbed orally. The N-methylation may increase lipophilicity, potentially enhancing absorption.

-

Distribution: Sulfonamides generally distribute widely throughout the body.[10]

-

Metabolism: The primary route of metabolism for many sulfonamides is acetylation of the aniline nitrogen. The N-methylation in the target compound will block this pathway, which could lead to a longer half-life and altered metabolic profile. Other metabolic pathways, such as oxidation, may become more prominent.

-

Excretion: Sulfonamides and their metabolites are primarily excreted by the kidneys.[9]

| Pharmacokinetic Parameter | Typical Range for Aromatic Sulfonamides | Predicted Influence of N-Methylation |

| Oral Bioavailability | Variable | Potentially increased |

| Plasma Protein Binding | 10-95% | Likely to be significant |

| Metabolism | Primarily N-acetylation | N-acetylation blocked; may alter metabolic pathways |

| Elimination Half-life | Varies widely | Potentially prolonged |

Toxicology

Aromatic sulfonamides are associated with a range of potential toxicities.

-

Hypersensitivity Reactions: This is a well-known class effect of sulfonamides and can manifest as skin rashes and, in rare cases, more severe reactions like Stevens-Johnson syndrome.[10]

-

Crystalluria: Some sulfonamides can precipitate in the urine, leading to kidney damage. Adequate hydration is important to mitigate this risk.[10]

-

Hematologic Effects: In some individuals, sulfonamides can cause blood dyscrasias.[10]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: These hazard statements are for the related compound 4-(methylsulfonyl)aniline hydrochloride and should be considered as potential hazards for this compound until specific toxicological data is available.

Conclusion and Future Directions

This compound presents a compelling case for investigation as a novel anti-inflammatory agent. Its structural analogy to known COX-2 inhibitors provides a strong rationale for this predicted biological activity. The N-methyl group is a key modification that is likely to modulate its potency, selectivity, and pharmacokinetic properties.

The immediate future direction for research on this compound should be the systematic experimental validation of the hypotheses laid out in this guide. The in vitro and in vivo protocols described will be instrumental in elucidating its true biological activity profile. Should these studies confirm its potential as a selective COX-2 inhibitor with a favorable safety and pharmacokinetic profile, further preclinical development would be warranted. Beyond inflammation, the sulfonylaniline scaffold has been explored for other therapeutic applications, including anticancer and antimicrobial activities, suggesting that broader screening of this compound may reveal additional therapeutic opportunities.[3][11]

References

- Vree, T.E., Hekster, Y.A., & Termond, E.F.S. (n.d.). Pharmacokinetics of Sulfonamides in Man.

- MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals.

- ACS Publications. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.

- Supuran, C. T. (2008). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. PubMed.

- Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology.

- (n.d.).

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

- ACS Omega. (n.d.). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights.

- Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. (n.d.). PubMed.

- Bentham Science Publisher. (n.d.). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents.

- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).

- In vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.).

- ResearchGate. (2025). COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents | Request PDF.

- Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calcul

- Comparison of sulfonamide COX-2 inhibitors and NSAIDs for cardiovascular risk. (2013).

- ResearchGate. (n.d.).

- Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. (2010). PubMed.

- Structure-activity relationships in a series of anti-inflamm

- Gallagher, A. (2021). Evaluation of the Environmental Prevalence and Toxicity of Sulfonamides and Their Metabolites. Washington College Review.

- Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. (2022). PMC - NIH.

- Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremedi

- MDPI. (n.d.). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics.

- Bentham Science Publisher. (2022).

- Benchchem. (n.d.).

- Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III). (2017). PubMed.

- Synthesis and evaluation of N-aryl and N-alkenyl CBI deriv

- ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.

- ResearchGate. (n.d.). Sulfonylaniline-containing drugs and their construction methods.

- Synthesis and biological evaluation of new 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives as potential antitumor agents. (n.d.). PubMed.

- Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). PubMed.

- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2015). PubMed.

Sources

- 1. Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents | Bentham Science [eurekaselect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 8. karger.com [karger.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of N-Methyl-4-(methylsulfonyl)aniline hydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of N-Methyl-4-(methylsulfonyl)aniline hydrochloride (CAS: 1263378-01-3).[1][2][3] Given the limited availability of public quantitative solubility data for this compound, this document emphasizes the fundamental principles governing its solubility and provides a robust, field-proven experimental framework for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties for applications in medicinal chemistry, formulation development, and analytical sciences.

Executive Summary: The Importance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility is a leading cause of failure for promising drug candidates. Therefore, a comprehensive understanding of a compound's solubility profile in various solvent systems is paramount during the early stages of drug discovery and development. This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, a compound of interest in various research and development pipelines.

Physicochemical Properties and Predicted Solubility Behavior

This compound is a salt composed of a protonated N-methylated aniline derivative and a chloride anion. Its solubility is governed by the interplay of its structural features.

Structural Analysis

The key structural motifs influencing the solubility of this compound are:

-

The Aniline Moiety: The aromatic ring introduces a hydrophobic character.

-

The N-methyl Group: N-methylation can have varied effects on solubility. While it adds a hydrophobic methyl group, it can also disrupt crystal lattice packing and alter hydrogen bonding capabilities, sometimes leading to increased solubility.[4][5]

-

The Sulfonyl Group (-SO₂-): This is a polar, electron-withdrawing group that can increase the polarity of the molecule and potentially enhance water solubility through hydrogen bonding.[6][7]

-

The Hydrochloride Salt Form: As an amine salt, this compound is expected to be more soluble in polar protic solvents, such as water, compared to its free base form.[8][9] The salt form dissociates in solution, leading to ionized species that can interact favorably with polar solvent molecules.

The Critical Role of pH

The solubility of amine salts like this compound is highly dependent on the pH of the aqueous medium.[10][11][12][13] In acidic to neutral conditions, the amine will exist predominantly in its protonated, more soluble form. As the pH increases into the basic range, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. This pH-dependent solubility is a crucial factor in designing oral dosage forms, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

A Framework for Determining Solubility: The Isothermal Shake-Flask Method

In the absence of established solubility data, a reliable and reproducible experimental method is essential. The isothermal shake-flask method is a widely accepted "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[14][15][16] This method ensures that the system has reached a true equilibrium between the dissolved and undissolved solid, providing a thermodynamically valid solubility value.[17][18]

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and ability to determine thermodynamic solubility, which is crucial for understanding the true solubility limit of a compound.[19][20] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true solubility.[17][18][19][20][21]

Experimental Protocol

Objective: To determine the thermodynamic equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (purity >99%)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO)) of analytical grade.

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[22][23][24][25][26]

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The presence of excess solid is crucial for ensuring equilibrium.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a validated HPLC-UV method for the quantification of the compound. A reversed-phase C18 column is often suitable for aniline derivatives.[22]

-

Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions.

-

Inject the filtered sample from the saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

-

Data Analysis: Calculate the solubility from the measured concentration and any dilution factors. Express the solubility in units such as mg/mL or mol/L. The experiment should be repeated at least in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.

Visualizing the Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvent systems.

Tabulated Solubility Data